1-Hydrazinopropan-2-ol oxalate
Overview
Description
1-Hydrazinopropan-2-ol oxalate is a chemical compound with the molecular formula C5H12N2O5 and a molar mass of 180.16 g/mol . It is a derivative of hydrazine and oxalic acid, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydrazinopropan-2-ol oxalate can be synthesized through the reaction of 1-hydrazinopropan-2-ol with oxalic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature. The product is then isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazinopropan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides and other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
1-Hydrazinopropan-2-ol oxalate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hydrazinopropan-2-ol oxalate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its hydrazine moiety can form coordination complexes with metal ions, influencing various biochemical and chemical processes .
Comparison with Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity but different applications.
Oxalic Acid: The parent compound of oxalates, used in various industrial and research applications.
1-Hydrazinopropan-2-ol: The precursor to 1-hydrazinopropan-2-ol oxalate, with distinct chemical properties.
Uniqueness: this compound is unique due to its combination of hydrazine and oxalate functionalities, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to form coordination complexes and participate in diverse chemical reactions makes it a valuable compound in various scientific fields .
Properties
IUPAC Name |
1-hydrazinylpropan-2-ol;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.C2H2O4/c1-3(6)2-5-4;3-1(4)2(5)6/h3,5-6H,2,4H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOKFNNOKCKQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18501-21-8 | |
Record name | 2-Propanol, 1-hydrazinyl-, ethanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18501-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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